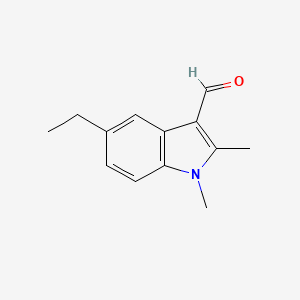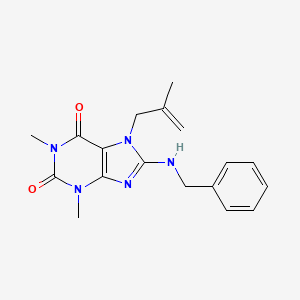![molecular formula C16H11BrClN3OS B2993394 5-bromo-2-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391863-25-5](/img/structure/B2993394.png)
5-bromo-2-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound. It is a derivative of benzamide, which is an amide derivative of benzoic acid . The compound has a molecular formula of C15H13BrClNO and a molecular weight of 338.63 .
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters using a radical approach has been reported, which could potentially be applied in the synthesis of this compound . Additionally, reactions at the benzylic position, such as free radical bromination and nucleophilic substitution, could also be involved in the synthesis .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. The InChI code provides a standard way to encode the molecular structure using a textual string . The 3D structure of the compound can be viewed using specific software .Chemical Reactions Analysis
The chemical reactions involving this compound could include those at the benzylic position, such as free radical bromination and nucleophilic substitution . The compound could also undergo protodeboronation, a reaction involving the removal of a boron moiety .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 439.5±45.0 °C and a predicted density of 1.441±0.06 g/cm3 at 20 °C and 760 Torr . Its pKa is predicted to be 13.20±0.46 .Applications De Recherche Scientifique
Antitumor Activity
5-bromo-2-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide: has shown promise in the field of oncology. Research indicates that derivatives of this compound can inhibit the activity of PI3Kα kinase, which plays a significant role in cancer cell growth and survival . The ability to modulate this kinase activity suggests potential for the development of new cancer therapies.
Antibacterial and Antiviral Properties
Sulfonamide compounds, which are structurally related to the given compound, have historically been used as antibacterial agents. Their broad range of biological activities also includes antiviral properties . This suggests that our compound of interest could be explored for its efficacy against bacterial and viral infections.
Antidiabetic Applications
Derivatives of the compound have been utilized in the synthesis of SGLT2 inhibitors, which are a class of medications used to treat diabetes . These inhibitors work by preventing glucose reabsorption in the kidneys, leading to its excretion and thus lowering blood glucose levels.
Anti-inflammatory and Analgesic Effects
Indole derivatives, which share a similar structural motif with our compound, have demonstrated anti-inflammatory and analgesic activities . This indicates that 5-bromo-2-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide could potentially be developed as a treatment for pain and inflammation.
Organocatalysis
The capacity of sulfonamide compounds to form weak hydrogen bonds and increase acidity compared to amide groups makes them useful in organocatalysis . This application is crucial in chemical synthesis, where these compounds can act as catalysts to speed up reactions without being consumed in the process.
Enzyme Substrate
The compound’s ability to act as a substrate for various enzymes has been noted in research studies. This property is significant for biochemical assays and studies where the compound can be used to measure enzyme activity.
Propriétés
IUPAC Name |
5-bromo-2-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN3OS/c1-9-3-2-4-10(7-9)15-20-21-16(23-15)19-14(22)12-8-11(17)5-6-13(12)18/h2-8H,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEQYKSLVNHDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzoyl-1-[(2,6-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2993311.png)
![2-[(3-Chlorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2993312.png)



![4-[(3-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2993319.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2993323.png)

![2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2993325.png)



![2,5-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2993333.png)
![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-chlorobenzyl)acetamide](/img/structure/B2993334.png)